molecular formula C23H23ClN2O5S B492919 3-[(3-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 690647-70-2

3-[(3-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No. B492919
CAS RN: 690647-70-2
M. Wt: 475g/mol
InChI Key: DTILVCXMBDXPMA-UHFFFAOYSA-N
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Description

3-[(3-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as CSN1 and is a member of the sulfonamide family.

Scientific Research Applications

3-[(3-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, the compound has been investigated for its potential as a therapeutic agent for the treatment of cancer, diabetes, and inflammation. It has also been studied for its potential as a modulator of ion channels and receptors in the central nervous system.

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is not fully understood, but several studies have suggested that the compound interacts with specific targets in the body. In cancer research, CSN1 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, the compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in glucose and lipid metabolism. In ion channel research, CSN1 has been shown to modulate the activity of potassium channels, which are important for regulating neuronal excitability.
Biochemical and Physiological Effects
3-[(3-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been shown to have several biochemical and physiological effects in various studies. In cancer research, the compound has been shown to inhibit the expression of key proteins involved in cancer cell proliferation and survival. In diabetes research, CSN1 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In ion channel research, the compound has been shown to modulate the activity of potassium channels, leading to changes in neuronal excitability.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide in lab experiments is its high potency and specificity for its target. This allows for more precise and accurate results in experiments. However, one limitation is the potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 3-[(3-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide. In cancer research, further studies are needed to determine the optimal dosage and administration of the compound for maximum efficacy. In diabetes research, more studies are needed to investigate the long-term effects of CSN1 on glucose and lipid metabolism. In ion channel research, further studies are needed to elucidate the specific mechanisms of action of the compound on potassium channels.
Conclusion
In conclusion, 3-[(3-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a synthetic compound that has potential applications in various scientific fields. The compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 3-[(3-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves the reaction of 3-chlorobenzenesulfonyl chloride with 3,4-dimethoxyphenylethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to yield the final product, CSN1. This method has been reported in several scientific publications and has been optimized for maximum yield and purity.

properties

IUPAC Name

3-[(3-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-30-21-10-9-16(13-22(21)31-2)11-12-25-23(27)17-5-3-7-19(14-17)26-32(28,29)20-8-4-6-18(24)15-20/h3-10,13-15,26H,11-12H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTILVCXMBDXPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

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